Cyclohexyl chloroformate
Overview
Description
Cyclohexyl chloroformate is an organic compound with the molecular formula C₇H₁₁ClO₂. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.
Mechanism of Action
Target of Action
Cyclohexyl chloroformate, like other chloroformates, is a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . The primary targets of this compound are amines, alcohols, and carboxylic acids . These compounds interact with this compound to form carbamates, carbonate esters, and mixed anhydrides respectively .
Mode of Action
This compound interacts with its targets through a series of chemical reactions . For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .
Biochemical Pathways
Chloroformates in general are known to play a role in the transformation of a large array of metabolites, including amino acids, amines, carboxylic acids, and phenols . They convert these polar compounds into less polar, more volatile derivatives, enabling their analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a volatile liquid , suggesting that it could be rapidly absorbed and distributed in the body
Result of Action
It is known that the compound’s reactions with amines, alcohols, and carboxylic acids result in the formation of carbamates, carbonate esters, and mixed anhydrides respectively . These products could potentially have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chloroformates are known to degrade in moist air , which could potentially affect the stability and efficacy of this compound Furthermore, the compound’s reactivity with amines, alcohols, and carboxylic acids could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows:
Cyclohexanol+Phosgene→Cyclohexyl chloroformate+Hydrogen chloride
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of phosgene to cyclohexanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base to absorb the hydrogen chloride produced.
Alcohols: Reaction with alcohols also requires a base to neutralize the hydrogen chloride.
Carboxylic Acids: The reaction with carboxylic acids is usually carried out in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Cyclohexyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Cyclohexyl chloroformate is distinct in its applications and reactivity due to the presence of the cyclohexyl group, which makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
cyclohexyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJLGPDBXCTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065383 | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13248-54-9 | |
Record name | Cyclohexyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13248-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS37667DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cyclohexyl chloroformate?
A1: this compound's molecular formula is C7H11ClO2. While the provided abstracts do not detail its spectroscopic data, we can infer its structure:
Q2: How does this compound interact with its target?
A2: While not explicitly mentioned in the abstracts, this compound likely acts as an alkylating agent due to its reactive chloroformate group. This group readily reacts with nucleophiles, such as amines or alcohols, forming carbamates or carbonates, respectively. This reactivity makes it useful in peptide and glycoside synthesis [].
Q3: What are the applications of this compound in organic synthesis?
A3: The presence of this compound in a reagent guide for glycoside, nucleotide, and peptide synthesis [] points to its use as a protecting group. Specifically, it likely serves to introduce the cyclohexyloxycarbonyl (Cbz) protecting group, commonly employed to mask the reactivity of amines during synthesis.
Q4: Are there any studies on the reduction of this compound using tributyltin hydride?
A4: Yes, one of the provided papers investigates the reduction of this compound using tributyltin hydride [, ]. Although the abstract doesn't detail the findings, this suggests research interest in exploring alternative reactions beyond its typical use as a protecting group reagent.
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